N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
This compound is a complex organic molecule that contains several interesting functional groups, including a thiophene, a furan, a benzo[b][1,4]dioxine, and a sulfonamide group. These groups are common in many biologically active compounds and materials science applications .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and furan rings, for example, would contribute to the compound’s aromaticity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the sulfonamide group could potentially undergo hydrolysis, and the thiophene and furan rings might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple aromatic rings might increase its stability and affect its solubility .Scientific Research Applications
Enzyme Inhibition and Biological Activity
- Enzyme Inhibitory Potential : Research by Abbasi et al. (2019) focused on the synthesis of new sulfonamides with benzodioxane and acetamide moieties, exploring their potential as enzyme inhibitors. These compounds showed significant inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE), highlighting their relevance in developing treatments targeting these enzymes Abbasi et al., 2019.
Antioxidant Properties
- Antioxidant Profile : A study by Malmström et al. (2001) investigated the antioxidant properties of 2,3-dihydrobenzo[b]furan-5-ol and its analogues. The research highlighted their capacity to inhibit lipid peroxidation and their reactivity towards tert-butoxyl radicals, demonstrating the potential therapeutic applications of these compounds in antioxidant therapy Malmström et al., 2001.
Antiglaucoma Activity
- Carbonic Anhydrase Inhibitors : Several derivatives of benzo[b]thiophene-2-sulfonamide were prepared to explore their utility as inhibitors of ocular carbonic anhydrase, potentially useful in treating glaucoma. Among these, certain compounds demonstrated potent ocular hypotensive activity, marking them as candidates for clinical evaluation in glaucoma treatment Graham et al., 1989.
Molecular Docking and Antibacterial Activity
- Antibacterial Agents : Research has been conducted on the antibacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety. The synthesis and characterization of these compounds revealed potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, highlighting their significance in developing new antibacterial agents Abbasi et al., 2016.
Mechanism of Action
Properties
IUPAC Name |
N-[(5-thiophen-3-ylfuran-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S2/c19-25(20,14-2-4-16-17(9-14)22-7-6-21-16)18-10-13-1-3-15(23-13)12-5-8-24-11-12/h1-5,8-9,11,18H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAQKIFCEZDHDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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